molecular formula C20H24ClFN2O3 B315842 N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide

N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide

Cat. No.: B315842
M. Wt: 394.9 g/mol
InChI Key: DWEVSXGECXMVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a chloro-substituted phenoxy group, and a fluoroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-[(4-fluoroanilino)methyl]-6-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-methoxyaniline
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine

Uniqueness

N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24ClFN2O3

Molecular Weight

394.9 g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-4-[(4-fluoroanilino)methyl]-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H24ClFN2O3/c1-20(2,3)24-18(25)12-27-19-16(21)9-13(10-17(19)26-4)11-23-15-7-5-14(22)6-8-15/h5-10,23H,11-12H2,1-4H3,(H,24,25)

InChI Key

DWEVSXGECXMVPI-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)F)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)F)OC

Origin of Product

United States

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